6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid
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Overview
Description
6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring a spiro junction and functional groups such as tert-butoxycarbonyl and chloro, makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 6-azaspiro[2.5]octane-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures consistent quality and scalability. The purification of the final product often involves crystallization or chromatographic techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic or basic conditions to yield the corresponding amine.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or acetonitrile.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted azaspiro compounds.
Hydrolysis: Formation of 6-azaspiro[2.5]octane-1-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Industrial Applications: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
6-azaspiro[2.5]octane-1-carboxylic acid: Lacks the tert-butoxycarbonyl and chloro groups, making it less versatile in synthetic applications.
tert-butyl 6-azaspiro[2.5]octane-1-carboxylate:
1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid: Lacks the tert-butoxycarbonyl group, which can influence its solubility and stability.
Uniqueness
6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in different fields.
Properties
CAS No. |
2624138-28-7 |
---|---|
Molecular Formula |
C13H20ClNO4 |
Molecular Weight |
289.8 |
Purity |
95 |
Origin of Product |
United States |
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